molecular formula C20H20FNO9 B586608 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride CAS No. 147157-97-9

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

Cat. No.: B586608
CAS No.: 147157-97-9
M. Wt: 437.376
InChI Key: YRVBOYANNCZRHU-ZKXLYKBJSA-N
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Description

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride (CAS 147157-97-9) is a glycosyl fluoride derivative extensively utilized as a glycosyl donor in synthetic carbohydrate chemistry. Its molecular formula is C₂₀H₂₀FNO₉, with a molecular weight of 437.37 g/mol . The compound features a phthalimido group at the C-2 position, which serves as a stable protecting group for the amine, and acetyl groups at C-3, C-4, and C-6 to prevent undesired side reactions during glycosylation. The α-configured fluoride at the anomeric position enhances its reactivity as a leaving group in glycosidic bond formation . This compound is stored at -20°C and is classified for research use only, with applications in biochemical studies such as glycosynthase-mediated oligosaccharide synthesis .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBOYANNCZRHU-ZKXLYKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746715
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147157-97-9
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-a-D-glucopyranosyl fluoride
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Preparation Methods

The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride typically involves multiple stepsIndustrial production methods are similar but are optimized for larger scale synthesis and may involve different solvents and catalysts to improve yield and purity .

Chemical Reactions Analysis

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, phthalimide, and hydrazine . Major products formed from these reactions include deacetylated and amino derivatives of the original compound .

Scientific Research Applications

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor in glycosylation reactions. The compound’s fluoride group acts as a leaving group, facilitating the transfer of the glycosyl moiety to an acceptor molecule. This process is catalyzed by glycosyltransferases, which recognize the compound’s structure and facilitate the formation of glycosidic bonds .

Comparison with Similar Compounds

Glycosyl Halides: Fluorides vs. Chlorides

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (CAS 3068-34-6) is a closely related glycosyl chloride. Structurally, it replaces the phthalimido group with an acetamido group and substitutes fluoride with chloride. This compound (C₁₄H₂₀ClNO₈, MW 365.76 g/mol) is a crystalline powder used in glycosylation reactions, often activated by silver salts like Ag₂CO₃ .

Parameter Glycosyl Fluoride Glycosyl Chloride
Leaving Group Fluoride (activated by Lewis acids) Chloride (activated by Ag⁺/BF₃·Et₂O)
Stability Moderate; requires -20°C storage Higher; stable at room temperature
Reactivity Selective for β-glycoside formation Broader substrate scope
Applications Glycosynthases, enzymatic synthesis Chemical glycosylation

Key Insight : Glycosyl fluorides are favored in enzymatic systems due to their compatibility with glycosynthases, while chlorides are more versatile in traditional chemical glycosylation .

Thioglycosides

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside (CAS 99409-32-2) replaces the anomeric fluoride with a thioethyl group. Thioglycosides require activation by hypervalent iodine reagents (e.g., PIFA) or thiophilic promoters (e.g., NIS/TfOH) . In contrast, glycosyl fluorides are activated under milder conditions, such as BF₃·Et₂O .

Comparison of Glycosylation Conditions :

Donor Type Activator Yield Reference
Glycosyl Fluoride BF₃·Et₂O 77–89%
Thioglycoside PIFA + TfOH 77%
Thioglycoside (Gal) PIFA + TfOH (prolonged reaction) 83%

Thioglycosides offer higher yields in some cases but require harsher conditions and odorless thiols for synthesis .

Protecting Group Variations

Benzyl 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 80035-31-0) replaces the anomeric fluoride with a benzyl group. Benzyl glycosides are typically inert under glycosylation conditions, making them suitable as stable intermediates . In contrast, the fluoride derivative is designed for reactivity.

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 138906-41-9) uses a 4-methoxyphenyl group, which can be cleaved oxidatively. This contrasts with the fluoride’s utility in chain-elongation reactions .

Fluorinated Disaccharides

4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose) (m/z 343.1051) is a fluorinated disaccharide used to study enzyme mechanisms. Unlike the phthalimido-protected monomer, F-maltose is a substrate for glycosidases and glycosyltransferases, providing insights into enzymatic stereoselectivity .

Critical Reaction Data :

  • Glycosyl Fluoride Synthesis : 89% yield using BF₃·Et₂O .
  • Thioglycoside Synthesis : 83% yield for galactose analog under optimized conditions .

Biological Activity

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride is a fluorinated carbohydrate derivative that has garnered attention for its biological activity, particularly in glycoscience applications. This compound is notable for its role as a glycosyl fluoride, which can serve as a precursor in the synthesis of various biologically relevant molecules and as an inhibitor in enzymatic reactions.

The compound is characterized by the following properties:

PropertyValue
CAS Number87190-67-8
Molecular FormulaC15H17F1N1O7
Melting Point146 °C
Purity (HPLC)Min. 97.0%
Specific Rotation+66.0 to +70.0 deg (C=1, CHCl3)

Enzyme Inhibition

Research indicates that 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl fluoride exhibits significant inhibitory effects on various glycosidases. These enzymes play crucial roles in carbohydrate metabolism and cell signaling. The inhibition mechanism is primarily attributed to the fluorine substitution at the anomeric carbon, which enhances stability and alters the substrate's interaction with the enzyme active site.

For instance, studies have shown that glycosyl fluorides can act as mechanism-based inhibitors of α-glycosidases, leading to the development of potential therapeutic agents for conditions like diabetes and certain cancers .

Synthesis and Applications

The synthesis of this compound typically involves selective fluorination processes that yield high purity products suitable for further biological testing. It has been used to create other fluorinated sugars that are vital in PET imaging and diagnostic applications due to their metabolic stability .

Case Studies

  • Glycosylation Reactions :
    • In a study by Withers et al., the compound was utilized as a donor in glycosylation reactions, resulting in high yields of desired products with excellent stereoselectivity. The reaction conditions were optimized to favor the formation of α-glycosides over β-glycosides .
  • Inhibitory Effects on Cancer Cells :
    • A recent investigation demonstrated that derivatives of this compound could inhibit tumor growth in vitro by targeting specific glycosidases involved in cancer cell metabolism. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .

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